molecular formula C10H8N4O2S B14640010 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline CAS No. 55564-29-9

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline

Cat. No.: B14640010
CAS No.: 55564-29-9
M. Wt: 248.26 g/mol
InChI Key: PNRJBBWDUPGEGF-UHFFFAOYSA-N
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Description

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a chemical compound that features a nitro group, a pyrazine ring, and a sulfanyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-nitroaniline with pyrazin-2-thiol under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to form corresponding amines.

    Substitution: The aniline and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields 2-amino-4-[(pyrazin-2-yl)sulfanyl]aniline.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazine and sulfanyl groups can interact with various biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar in structure but lacks the pyrazin-2-yl sulfanyl group.

    4-Nitroaniline: Similar but with the nitro group in a different position.

    2-Nitro-4-[(4-nitrophenyl)sulfonyl]aniline: Similar but with a different substituent on the aniline ring.

Uniqueness

2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is unique due to the presence of the pyrazin-2-yl sulfanyl group, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.

Properties

CAS No.

55564-29-9

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

2-nitro-4-pyrazin-2-ylsulfanylaniline

InChI

InChI=1S/C10H8N4O2S/c11-8-2-1-7(5-9(8)14(15)16)17-10-6-12-3-4-13-10/h1-6H,11H2

InChI Key

PNRJBBWDUPGEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=CN=C2)[N+](=O)[O-])N

Origin of Product

United States

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